Ethionamide
Overview
Description
Ethionamide is a synthetic antibiotic used primarily as a second-line treatment for tuberculosis, particularly in cases where the disease is resistant to first-line drugs. It is also occasionally used to treat leprosy. This compound works by inhibiting the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria .
Mechanism of Action
Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. This compound, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that this compound undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA.
This compound may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of this compound has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethionamide can be synthesized through the reaction of 2-ethylpyridine with carbon disulfide and ammonia, followed by oxidation. The process involves several steps:
Formation of 2-ethylpyridine-4-carbothioamide: This is achieved by reacting 2-ethylpyridine with carbon disulfide in the presence of ammonia.
Oxidation: The resulting compound is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethionamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide, which is an active metabolite.
Reduction: this compound can be reduced under certain conditions, although this is less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
This compound Sulfoxide: Formed through oxidation and is an active metabolite.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Ethionamide has several applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of thioamides.
Biology: Studied for its effects on mycobacterial cell wall synthesis and its interactions with other antibiotics.
Medicine: Extensively researched for its role in treating multidrug-resistant tuberculosis and its potential side effects.
Industry: Used in the development of new antibiotics and in the study of drug resistance mechanisms
Comparison with Similar Compounds
Ethionamide is similar to other thioamide antibiotics such as prothionamide and isoniazid. it has unique properties that make it particularly useful in treating multidrug-resistant tuberculosis:
Prothionamide: Similar in structure and function but has different pharmacokinetic properties.
Isoniazid: Also inhibits mycolic acid synthesis but through a different activation pathway.
Pyrazinamide: Another antitubercular drug that works through a different mechanism but is often used in combination with this compound .
This compound’s ability to cross the blood-brain barrier and its effectiveness against resistant strains of mycobacteria make it a valuable drug in the fight against tuberculosis .
Properties
IUPAC Name |
2-ethylpyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCXXJPGCBFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Record name | ETHIONAMIDE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020577 | |
Record name | Ethionamide | |
Source | EPA DSSTox | |
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Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992), Solid | |
Record name | ETHIONAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20353 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethionamide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Practically insoluble, Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine., 8.39e-01 g/L | |
Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
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Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
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Mechanism of Action |
Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Ethionamide, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that ethionamide undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of ethionamide has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms. | |
Record name | Ethionamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00609 | |
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Record name | ETHIONAMIDE | |
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Color/Form |
Yellow crystals from ethanol | |
CAS No. |
536-33-4 | |
Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
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Record name | Ethionamide | |
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Record name | ETHIONAMIDE | |
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Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014747 | |
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Melting Point |
327 to 331 °F (Decomposes) (NTP, 1992), 164-166 °C (decomposes), 163 °C | |
Record name | ETHIONAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20353 | |
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Record name | Ethionamide | |
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Record name | ETHIONAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethionamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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